molecular formula C21H30O4 B1254332 1-Dehydro-10-gingerdione CAS No. 136826-50-1

1-Dehydro-10-gingerdione

Cat. No.: B1254332
CAS No.: 136826-50-1
M. Wt: 346.5 g/mol
InChI Key: QJDGTTCAEQPSJA-ACCUITESSA-N
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Description

1-Dehydro-10-gingerdione is a bioactive compound derived from ginger (Zingiber officinale). It is one of the pungent constituents of ginger, known for its anti-inflammatory and antioxidant properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and autoimmune disorders .

Biochemical Analysis

Biochemical Properties

1-Dehydro-10-gingerdione plays a significant role in biochemical reactions, particularly in the inhibition of inflammatory pathways. It directly inhibits the activity of inhibitory κB kinase β (IKKβ) by targeting its activation loop, thereby disrupting IKKβ-catalyzed phosphorylation of IκBα in macrophages stimulated with agonists . This inhibition leads to the suppression of NF-κB transcriptional activity, which is crucial in the regulation of inflammatory responses . Additionally, this compound interacts with various biomolecules, including lipopolysaccharides (LPS), to inhibit NF-κB-regulated gene expression .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In macrophages, it inhibits the catalytic activity of IKKβ, leading to reduced phosphorylation of IκBα and subsequent suppression of NF-κB activation . This results in decreased expression of inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors involved in inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its direct interaction with the activation loop of IKKβ, leading to irreversible inhibition of its catalytic activity . This interaction prevents the phosphorylation of IκBα, thereby blocking the activation of NF-κB and reducing the expression of NF-κB-regulated inflammatory genes . Additionally, this compound inhibits LPS binding to MD-2 with higher affinity than other ginger-derived compounds, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory effects on IKKβ and NF-κB activation over extended periods . Long-term studies have shown that this compound continues to suppress the expression of inflammatory genes in macrophages, indicating its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits NF-κB activation and reduces inflammation without causing significant adverse effects . At higher doses, there may be potential toxic effects, including disruption of normal cellular functions and adverse impacts on overall health . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to inflammation and immune responses. It interacts with enzymes such as IKKβ and modulates the activity of transcription factors like NF-κB . These interactions influence metabolic flux and the levels of metabolites involved in inflammatory processes . The compound’s role in these pathways highlights its potential as a therapeutic agent for inflammatory and autoimmune disorders.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its inhibitory effects on IKKβ and NF-κB activation . The compound’s distribution is crucial for its effectiveness in modulating inflammatory responses and achieving therapeutic outcomes.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it interacts with target biomolecules to exert its effects . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to compartments such as the cytoplasm and nucleus . This subcellular localization is essential for its role in inhibiting IKKβ activity and suppressing NF-κB-regulated gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dehydro-10-gingerdione can be synthesized through various chemical reactions involving ginger extracts. The preparation typically involves the extraction of gingerol-related compounds from ginger rhizomes using solvents like ethanol or methanol. The extracts are then subjected to oxidation reactions to convert gingerols into gingerdiones, including this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. Fresh ginger is kiln-dried to enhance the concentration of bioactive compounds. The dried ginger is then pulverized and subjected to solvent extraction. Advanced techniques like ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UHPLC-QTOF/MS) are used to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Dehydro-10-gingerdione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Dehydro-10-gingerdione has a wide range of scientific research applications:

Comparison with Similar Compounds

1-Dehydro-10-gingerdione is unique among ginger-derived compounds due to its specific molecular targets and potent anti-inflammatory properties. Similar compounds include:

Properties

IUPAC Name

(E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-1-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h11-15,24H,3-10,16H2,1-2H3/b13-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDGTTCAEQPSJA-ACCUITESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CC(=O)C=CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)CC(=O)/C=C/C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701193762
Record name (1E)-1-(4-Hydroxy-3-methoxyphenyl)-1-tetradecene-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82206-04-0
Record name (1E)-1-(4-Hydroxy-3-methoxyphenyl)-1-tetradecene-3,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82206-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1E)-1-(4-Hydroxy-3-methoxyphenyl)-1-tetradecene-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of 1-Dehydro-10-gingerdione (D10G) in reducing inflammation?

A1: Research suggests that D10G, a pungent constituent of ginger, targets the NF-κB pathway to suppress inflammation. Specifically, D10G inhibits the activity of IKKβ, a key enzyme involved in activating the NF-κB transcription factor []. This inhibition, in turn, suppresses the expression of inflammatory genes regulated by NF-κB, such as those involved in the toll-like receptor (TLR) mediated innate immune response [].

Q2: How does D10G interact with the TLR4 signaling pathway?

A2: While D10G's specific interaction with TLR4 is not fully elucidated in the provided abstracts, its ability to inhibit IKKβ activity suggests a downstream effect on the TLR4 pathway. TLR4 activation normally leads to IKKβ activation, which then activates NF-κB and ultimately results in the production of pro-inflammatory cytokines []. By inhibiting IKKβ, D10G likely disrupts this signaling cascade and reduces the inflammatory response initiated by TLR4. Further research is needed to confirm the exact point of interaction and the extent of D10G's impact on TLR4 signaling.

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